BenchChemオンラインストアへようこそ!

N'-(2,4-DIFLUOROPHENYL)-N-HEPTYL-N-(4-NEOPENTYLBENZYL)UREA

ACAT inhibition IC50 microsomal assay

N'-(2,4-Difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea (CAS 96224-26-9), commonly designated CL 277082, is a trisubstituted urea that functions as a potent, selective inhibitor of acyl‑CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification. Initially developed as a hypocholesterolemic agent, CL 277082 has become a widely used pharmacological tool for dissecting the role of ACAT in cholesterol absorption, lipoprotein assembly, and foam‑cell formation.

Molecular Formula C26H36F2N2O
Molecular Weight 430.6 g/mol
CAS No. 96224-26-9
Cat. No. B1669144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,4-DIFLUOROPHENYL)-N-HEPTYL-N-(4-NEOPENTYLBENZYL)UREA
CAS96224-26-9
SynonymsCL 277082
CL-277082
DDPMHU
N'-(2,4-difluororphenyl)-N-((4-(2,2-dimethylpropyl)phenyl)methyl)-N-heptylurea
Molecular FormulaC26H36F2N2O
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C26H36F2N2O/c1-5-6-7-8-9-16-30(25(31)29-24-15-14-22(27)17-23(24)28)19-21-12-10-20(11-13-21)18-26(2,3)4/h10-15,17H,5-9,16,18-19H2,1-4H3,(H,29,31)
InChIKeyQKJLDOBXDUVGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CL 277082 (N'-(2,4-Difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea): A Trisubstituted Urea ACAT Inhibitor for Cholesterol Metabolism Research


N'-(2,4-Difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea (CAS 96224-26-9), commonly designated CL 277082, is a trisubstituted urea that functions as a potent, selective inhibitor of acyl‑CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification [1][2]. Initially developed as a hypocholesterolemic agent, CL 277082 has become a widely used pharmacological tool for dissecting the role of ACAT in cholesterol absorption, lipoprotein assembly, and foam‑cell formation. The compound is commercially available for research use from multiple suppliers, with pricing ranging from approximately $293 for 1 mg to $1,520 for 25 mg .

Why CL 277082 Cannot Be Substituted by Another ACAT Inhibitor Without Rigorous Validation


ACAT inhibitors of the same urea class display strikingly divergent pharmacological profiles. Direct comparative studies have demonstrated that in‑vitro potency does not linearly translate to in‑vivo efficacy: CL 277082 is several‑fold less potent than the structurally related disubstituted urea PD 132301‑2 in microsomal ACAT assays, and this difference is amplified in animal models where PD 132301‑2 lowers cholesterol at doses 50‑ to 100‑fold lower than CL 277082 [1]. Furthermore, CL 277082 failed to lower plasma cholesterol in a human clinical trial at 750 mg/day, whereas other ACAT inhibitors such as DuP‑128 produced measurable (though modest) reductions [2]. Even within the same chemical series, the presence of the neopentylbenzyl substituent confers distinct tissue‑selectivity and pharmacokinetic properties that cannot be assumed for analogs lacking this moiety. These data underscore that interchange of in‑class compounds without direct experimental confirmation risks both experimental failure and mis‑interpretation of ACAT‑dependent biology.

Quantitative Comparative Evidence for CL 277082 (CAS 96224-26-9) Against Closest ACAT Inhibitor Analogs


ACAT Microsomal Inhibition Potency: CL 277082 vs. PD 132301‑2 and DuP‑128

CL 277082 inhibits ACAT in intestinal mucosal microsomes with an IC50 of 0.14 µM, in liver microsomes with an IC50 of 0.74 µM, and in rat adrenal microsomes with an IC50 of 1.18 µM [1]. By direct comparison, the disubstituted urea PD 132301‑2 is several‑fold more potent across rat and rabbit tissue microsomes and cultured cells (murine macrophages, human HepG2) [2]. In a separate study, the clinical candidate DuP‑128 exhibited an IC50 of approximately 10 nM in rat hepatic microsomes, more than an order of magnitude more potent than CL 277082 [3]. Thus CL 277082 occupies an intermediate potency position that makes it suitable as a moderately potent probe compound.

ACAT inhibition IC50 microsomal assay urea inhibitor

In‑Vivo Cholesterol Absorption ED50: CL 277082 vs. PD 132301‑2 in Rodent Models

In cholesterol‑fed rats, CL 277082 inhibited cholesterol absorption with an ED50 of 5.2 mg/kg/day [1]. A direct comparative study demonstrated that PD 132301‑2 exhibited ED50 values 2‑ to 3‑fold lower than CL 277082 in both acute and chronic rat hypercholesterolemia models [2]. In guinea pigs, where 77% of plasma cholesterol is transported in LDL, CL 277082 reduced cholesterol only at doses exceeding 100 mg/kg, whereas PD 132301‑2 achieved significant reduction at 1 mg/kg [2]. In a canine hypercholesterolemia model, CL 277082 was inactive at doses up to 50 mg/kg, while PD 132301‑2 was active at 3 mg/kg [2].

cholesterol absorption ED50 in vivo efficacy hypercholesterolemia model

Human Clinical Cholesterol‑Lowering Efficacy: CL 277082 vs. DuP‑128

In a single‑blind, crossover study of 8 healthy male volunteers, 750 mg/day CL 277082 administered for 20 days produced no significant change in cholesterol absorption, fecal sterol excretion, or plasma lipoprotein levels [1]. By contrast, the structurally distinct ACAT inhibitor DuP‑128 (lecimibide) induced a small but measurable reduction in serum cholesterol of approximately 4.95% ± 14.3% (p = 0.05) in human subjects [2]. The clinical inactivity of CL 277082 at high doses is a critical differentiator from ACAT inhibitors that partially progressed in clinical development.

human clinical trial cholesterol absorption plasma cholesterol ACAT inhibitor

Selectivity Profile for ACAT over Related Cholesterol‑Esterifying Enzymes

CL 277082 selectively inhibits ACAT without affecting lecithin:cholesterol acyltransferase (LCAT), pancreatic cholesterol esterase, or acyl‑CoA:retinol acyltransferase (ARAT) at concentrations that fully block cholesterol esterification [1]. Additionally, it does not inhibit fatty acid incorporation into triglycerides or phospholipids [1]. The disubstituted urea PD 132301‑2 shares this selectivity profile, but the tri‑substituted nature of CL 277082 provides a chemically distinct scaffold for probing ACAT without concomitant inhibition of diglyceride synthesis pathways [2]. No head‑to‑head selectivity panel comparison between CL 277082 and other ACAT inhibitors has been published, but the available data indicate class‑level selectivity.

enzyme selectivity ACAT specificity LCAT off‑target activity

Differential Lipoprotein Modulation: CL 277082 vs. PD 132301‑2 and CI‑976

In chronic rat hypercholesterolemia models, PD 132301‑2 produced greater elevation of HDL‑cholesterol compared to CL 277082, while CL 277082 treatment was characterized by significant reductions in VLDL apoB and plasma IDL [1][2]. A separate study comparing CI‑976 to CL 277082 demonstrated that CI‑976, but not CL 277082, lowered LDL‑cholesterol and elevated HDL‑cholesterol, highlighting distinct lipoprotein‑modulating signatures among ACAT inhibitors [3]. In hamsters, CL 277082 uniquely decreased plasma cholesterol, VLDL apoB, and plasma IDL, effects not observed with the comparator SA 58‑035 [2].

HDL-cholesterol LDL-cholesterol lipoprotein profile VLDL

Highest‑Value Research Applications for CL 277082 (N'-(2,4-Difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea)


In‑Vitro ACAT Inhibition with a Moderately Potent, Selective Probe

CL 277082 is optimally deployed in microsomal ACAT assays requiring selective inhibition of cholesterol esterification at IC50 values of 0.14–1.18 µM depending on tissue source [1]. Its well‑characterized selectivity against LCAT, pancreatic cholesterol esterase, and ARAT [1] ensures that observed effects can be confidently attributed to ACAT blockade, making it suitable for mechanistic studies of intestinal and hepatic cholesterol esterification pathways.

Rodent Cholesterol Absorption and Lipoprotein Metabolism Studies

In cholesterol‑fed rat and hamster models, CL 277082 at doses ≥5.2 mg/kg/day reliably inhibits cholesterol absorption and reduces plasma VLDL apoB and IDL levels without affecting LDL cholesterol [1][2]. This distinct lipoprotein signature supports its use in dissecting ACAT‑dependent VLDL assembly and intestinal chylomicron production.

Negative Control for Clinical‑Stage ACAT Inhibitor Benchmarking

The documented absence of cholesterol‑lowering efficacy in humans at 750 mg/day [1] positions CL 277082 as an ideal negative control—or “floor” comparator—when benchmarking newer ACAT inhibitors with demonstrated human efficacy in translational pharmacology programs.

Structure‑Activity Relationship (SAR) Reference in ACAT Inhibitor Chemistry

As a trisubstituted urea bearing the distinctive neopentylbenzyl pharmacophore, CL 277082 serves as a key SAR reference compound for medicinal chemistry efforts aimed at optimizing urea‑based ACAT inhibitors. Its moderate in‑vitro potency (IC50 0.14–1.18 µM) and species‑dependent in‑vivo efficacy [1][2] provide a well‑quantified baseline against which structural modifications can be evaluated.

Quote Request

Request a Quote for N'-(2,4-DIFLUOROPHENYL)-N-HEPTYL-N-(4-NEOPENTYLBENZYL)UREA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.